Structural and Isotopic Specificity: (E)-Stereochemistry vs. (Z)-Isomer
The procurement of (E)-Fluvoxamine-d3 (maleate) explicitly specifies the biologically active (E)-isomer. This is critical because the alternative (Z)-isomer, a known photodegradant, is pharmacologically inactive. Quantitative data demonstrate a 150-fold difference in potency at the serotonin transporter (SERT) between the isomers [1]. (E)-Fluvoxamine-d3, as an internal standard, must co-elute and ionize identically to the active (E)-fluvoxamine analyte; the presence of the (Z)-isomer in a non-specified standard would introduce a confounding variable, violating fundamental principles of LC-MS/MS quantitation.
| Evidence Dimension | Potency at Serotonin Transporter (SERT) |
|---|---|
| Target Compound Data | (E)-fluvoxamine: 150-fold higher potency |
| Comparator Or Baseline | (Z)-fluvoxamine |
| Quantified Difference | 150-fold lower potency for (Z)-isomer |
| Conditions | Cortical synaptosome assay |
Why This Matters
This ensures that the deuterated internal standard accurately mimics the behavior of the target analyte, (E)-fluvoxamine, preventing quantification errors in LC-MS/MS assays.
- [1] Miolo, G., et al. (2002). Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation. European Journal of Pharmacology, 450(3), 223-229. View Source
